quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate typically involves the esterification of quinuclidin-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidin-3-one derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinuclidin-3-one derivatives.
Reduction: Quinuclidin-3-yl alcohol.
Substitution: Various quinuclidin-3-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Quinuclidin-3-yl benzoate
- Quinuclidin-3-yl butyrate
- Quinuclidin-3-yl propionate
Uniqueness
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ester and dihydroxysuccinate groups, which confer distinct chemical and biological properties compared to other quinuclidin-3-yl derivatives. These unique features make it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPFCSYXMUAEN-LREBCSMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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